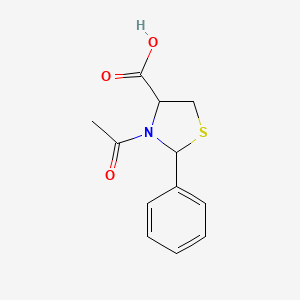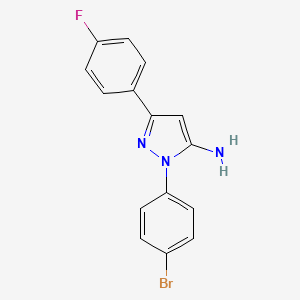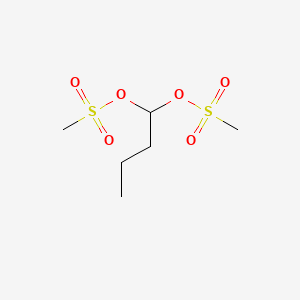
(2R,3R)-Butanediol bis(methanesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,1-diyl dimethanesulfonate, also known as Busulfan, is a methanesulfonate ester . It is used as a chemotherapeutic agent for the treatment of some forms of leukemia, particularly chronic myelocytic leukemia . It is also used as an insect sterilant .
Synthesis Analysis
Butane-1,1-diyl dimethanesulfonate can be synthesized through various methods. One such method involves the solvent-free hydrodeoxygenation of 5,5′-(butane-1,1-diyl)bis(2-methylfuran), the hydroxyalkylation/alkylation product of 2-methylfuran and butanal . Another method involves the reaction with dimethyl carbonate in the presence of W(CO)6 .Molecular Structure Analysis
The molecular formula of Butane-1,1-diyl dimethanesulfonate is C6H14O6S2 . The structure consists of a butane-1,4-diol in which the hydrogens of the hydroxy groups are replaced by methanesulfonyl groups .Chemical Reactions Analysis
Butane-1,1-diyl dimethanesulfonate, as an alkylating antineoplastic agent, is known to inhibit or prevent the proliferation of neoplasms . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities .Physical And Chemical Properties Analysis
Butane-1,1-diyl dimethanesulfonate has a molecular weight of 246.30 . It exists at room temperature as an off-white granular powder with a slight odor . It is almost insoluble in water, sparingly soluble in acetone, and slightly soluble in ethanol .科学的研究の応用
Hematopoietic Stem Cell Transplantation
Butane-1,1-diyl dimethanesulfonate, commonly referred to as busulfan, plays a crucial role in the field of hematopoietic stem cell transplantation (HSCT). It is particularly valued for its unique ability to deplete noncycling primitive stem cells in hosts, facilitating high levels of long-term donor-type engraftment. This characteristic positions busulfan as an alternative to total body irradiation in preparative regimens for bone marrow transplantation (BMT). Despite its effectiveness, busulfan's application is limited by severe toxicities, prompting ongoing research into more selective and better-tolerated BMT-conditioning drugs (Westerhof et al., 2000).
Pharmaceutical Quality Control
Busulfan's usage extends into pharmaceutical quality control, particularly in ensuring the content uniformity of capsules prepared for high-dose regimens in HSCT. Due to the absence of commercially available high-dose tablets, hospital pharmacies often prepare busulfan capsules extemporaneously. A novel HPLC–mass spectrometry method has been adapted for this purpose, demonstrating high specificity, sensitivity, and precision, underscoring the importance of accurate dosage in therapeutic applications (Mürdter et al., 2012).
DNA Damage and Cytotoxicity
The bifunctional nature of busulfan allows it to induce significant DNA damage, which is central to its cytotoxic effects, especially in the treatment of chronic myelogenous leukemia. Studies have shown that busulfan can cause DNA intrastrand cross-links, particularly at the 5′-GA-3′ sequence, highlighting its potential mechanism of action in cancer therapy (Iwamoto et al., 2004).
Toxicity and Systemic Exposure in Pediatrics
In pediatric patients, the therapeutic drug monitoring (TDM) and adaptive dose regimen design of busulfan have been emphasized due to its significant exposure-response relationship. Intravenous formulations have been developed to manage its hydrophobic properties and minimize interpatient variability, marking its critical role in pediatric HSCT (Dalal & Neville, 2010).
Agricultural Applications
Beyond medical applications, busulfan has been explored in agriculture, specifically in inducing sterility in pests such as the boll weevil. Studies have shown that busulfan can induce sterility effectively in male pests without impacting their pheromone production, offering potential strategies for pest control while minimizing environmental impact (Klassen & Earle, 1970).
Safety and Hazards
Butane-1,1-diyl dimethanesulfonate is classified as a hazardous chemical . It is toxic if swallowed, fatal in contact with skin, and fatal if inhaled . It may cause cancer and is also known to be a teratogenic agent . It is recommended to handle this chemical with special instructions and protective gear .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Butane-1,1-diyl dimethanesulfonate can be achieved through the reaction of 1,1-dimethoxybutane with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "1,1-dimethoxybutane", "methanesulfonyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "1. Dissolve 1,1-dimethoxybutane in a dry solvent such as dichloromethane or chloroform.", "2. Add a base such as triethylamine or pyridine to the solution.", "3. Slowly add methanesulfonyl chloride to the solution while stirring at room temperature.", "4. Continue stirring the reaction mixture for several hours at room temperature or until TLC analysis indicates complete conversion of starting material.", "5. Quench the reaction by adding water to the mixture.", "6. Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure to obtain the crude product.", "9. Purify the crude product by column chromatography or recrystallization to obtain the pure Butane-1,1-diyl dimethanesulfonate." ] } | |
CAS番号 |
81495-76-3 |
分子式 |
C6H14O6S2 |
分子量 |
246.3 g/mol |
IUPAC名 |
[(2R,3R)-3-methylsulfonyloxybutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
InChIキー |
WRAXODRAAIYKAW-PHDIDXHHSA-N |
異性体SMILES |
C[C@H]([C@@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES |
CCCC(OS(=O)(=O)C)OS(=O)(=O)C |
正規SMILES |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

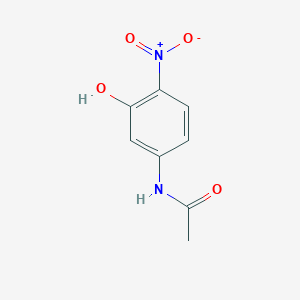
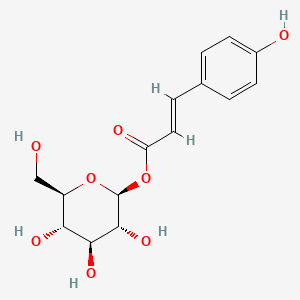
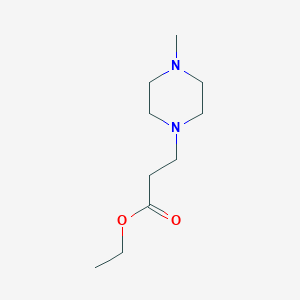
![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3031809.png)

